molecular formula C18H22BrN3O2S B2638281 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide CAS No. 881430-65-5

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No.: B2638281
CAS No.: 881430-65-5
M. Wt: 424.36
InChI Key: QALGBWNWTXCYGP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, containing a thiazole ring, a bromobenzyl group, and a dimethylmorpholin group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current literature.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One area of scientific research involving compounds structurally related to N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide focuses on their synthesis and evaluation for antimicrobial properties. Gul et al. (2017) explored the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating significant antimicrobial activity against various microbial species. This research indicates the potential for related compounds to serve as bases for developing new antimicrobial agents (Gul et al., 2017).

Anticancer Activity

Another significant application is in the field of cancer research, where derivatives of thiazolyl acetamide, including compounds with similarities to the molecule , have been synthesized and tested for cytotoxic activity against human cancer cell lines. Ding et al. (2012) reported on the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, showing potential inhibitor activity against specific cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Ding et al., 2012).

Enzyme Inhibition and Therapeutic Potential

Research also extends to the synthesis of compounds for enzyme inhibition studies with potential therapeutic applications. Abbasi et al. (2018) synthesized a series of N-(5-methyl-1,3-thiazol-2-yl)-2-{[5-((un)substituted-phenyl)1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, demonstrating enzyme inhibition against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. These findings highlight the compounds' potential as therapeutic agents, showcasing their versatility in medicinal chemistry (Abbasi et al., 2018).

Antioxidant Activity

Compounds related to this compound have been explored for their antioxidant properties. Koppireddi et al. (2013) synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, evaluating their anti-inflammatory and antioxidant activities. The results demonstrated good antioxidant activity in various assays, indicating the potential for these compounds in oxidative stress-related conditions (Koppireddi et al., 2013).

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c1-12-9-22(10-13(2)24-12)11-17(23)21-18-20-8-16(25-18)7-14-3-5-15(19)6-4-14/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALGBWNWTXCYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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